(NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT)
CAS No.: 105267-88-7
Cat. No.: VC0216589
Molecular Formula: C8H15N3O5
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105267-88-7 |
---|---|
Molecular Formula | C8H15N3O5 |
Molecular Weight | 0 |
Introduction
Chemical Identification and Structure
Basic Identification
[Nle8,21,Tyr34]-Parathyroid Hormone (1-34) amide, rat is a synthetic peptide with precise modifications to the natural parathyroid hormone sequence. It is identified by the following characteristics:
Molecular Specifications
The compound has well-defined molecular properties that distinguish it from other parathyroid hormone analogs:
Property | Specification |
---|---|
CAS Number | 105267-88-7 |
Molecular Weight | 4036.73 Da |
Molecular Formula | C₁₈₂H₂₉₆N₅₆O₄₈ |
State | Solid peptide (typically lyophilized) |
Structural Modifications and Significance
Key Substitutions
The [Nle8,21,Tyr34]-Parathyroid Hormone (1-34) amide, rat features three critical modifications from the native rat parathyroid hormone sequence:
-
Norleucine at Position 8: Replaces methionine to enhance stability against oxidation
-
Norleucine at Position 21: Similarly replaces methionine to improve stability
-
Tyrosine at Position 34: Introduced to facilitate radiolabeling for research applications, particularly for receptor binding studies
C-terminal Amidation
The C-terminal amidation (denoted by "-NH₂") increases the peptide's stability in biological systems and often enhances receptor binding properties. This modification is crucial for maintaining the biological activity of the synthetic peptide analog .
Biological Activity and Function
Receptor Binding Properties
[Nle8,21,Tyr34]-Parathyroid Hormone (1-34) amide, rat is designed to interact with parathyroid hormone receptors, particularly the PTH/PTHrP receptor (PTH1R). Research indicates that this modified peptide can be radiolabeled for receptor binding studies, typically using iodine-125 (¹²⁵I) .
In competitive binding assays, the compound shows significant affinity for PTH1R receptors. When used as a radiolabeled ligand, it serves as an important tool for studying receptor-ligand interactions and screening potential PTH receptor modulators .
Comparison with Other PTH Analogs
The [Nle8,21,Tyr34]-PTH analog belongs to a family of modified parathyroid hormone peptides designed for research applications. Related compounds include:
Each of these analogs offers specific advantages for different research applications, with variations in receptor selectivity, signaling bias, and pharmacokinetic properties.
Research Applications
Radioreceptor Binding Studies
One of the primary applications of [Nle8,21,Tyr34]-Parathyroid Hormone (1-34) amide, rat is in radioreceptor binding studies. When labeled with radioactive iodine (typically ¹²⁵I), it serves as a valuable tool for investigating PTH receptor binding kinetics, specificity, and affinity .
Research has demonstrated its utility in competitive binding assays, where it can be used to assess the binding properties of other compounds to the PTH1R receptor. For instance, studies have shown that tuberoinfundibular peptide 39 (TIP39) can bind to the PTH/PTHrP receptor using ¹²⁵I-labeled rat [Nle8,21,Tyr34]PTH-(1-34)amide as a radioligand .
PTH Receptor Pharmacology
The compound is instrumental in studying PTH receptor pharmacology, including:
-
Characterization of receptor subtypes
-
Identification of receptor-binding domains
-
Investigation of signaling pathways activated by PTH receptor stimulation
-
Development of PTH receptor antagonists and agonists
Research indicates that when using this compound in radioreceptor studies, TIP-(1-39) bound to LLCPK1 cells expressing the PTH1R with an apparent affinity in the nanomolar range (243 ± 52 nM), highlighting its utility in receptor characterization studies .
Supplier | Packaging | Price (USD) |
---|---|---|
Alfa Aesar | 1 mg | $253 |
American Custom Chemicals | 0.5 mg | $687.5 |
Peptide.com | 1 mg, 5 mg, 10 mg | Starting at $290 |
Most suppliers provide the compound with high purity specifications, typically ≥95% . The peptide is generally shipped as a lyophilized powder that requires proper reconstitution before use in laboratory settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume